Isoacteoside

Catalog No.
S630220
CAS No.
61303-13-7
M.F
C29H36O15
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoacteoside

CAS Number

61303-13-7

Product Name

Isoacteoside

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1

InChI Key

FNMHEHXNBNCPCI-QEOJJFGVSA-N

Synonyms

isoacetoside, isoacteoside, isoverbascoside

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O

The exact mass of the compound Isoverbascoside is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 729649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoacteoside is a highly value-added phenylethanoid glycoside and a structural isomer of acteoside (verbascoside), distinguished by the attachment of the caffeoyl moiety at the C-6 position of the central glucopyranose ring rather than the C-4 position [1]. In industrial and scientific procurement, it serves as an indispensable analytical reference standard for the quality control of Cistanche species and other medicinal plants [2]. Beyond its role as a chemotaxonomic marker, isoacteoside demonstrates potent biological activities, including advanced glycation end-product (AGE) inhibition and neuroprotection, making it a highly sought-after compound for advanced pharmacological research and formulation standardization protocols [3].

Research Fit

Structural Isomer

Differentiates from acteoside by caffeoyl position on glucose; enables isomer-comparison studies.

Natural Source

Reported in Lamium takesimense and Cistanche tubulosa; supports phytochemical profiling workflows.

Pathway Context

Reported antioxidant, anti-inflammatory, and neuroprotection model contexts; requires endpoint-specific validation.

Substituting isoacteoside with its more common isomer, acteoside, or relying on crude phenylethanoid glycoside mixtures introduces critical failures in both analytical and pharmacological workflows [1]. In quantitative HPLC analysis, isoacteoside exhibits a distinct retention time and requires a specific relative correction factor (RCF) for accurate multi-component quantification; using an acteoside standard for isoacteoside peaks results in severe calibration errors [2]. Furthermore, the C-6 versus C-4 positional shift of the caffeoyl group fundamentally alters the molecule's steric hindrance and target binding affinity. Consequently, isoacteoside demonstrates superior cytoprotective efficacy in specific neurotoxicity models compared to acteoside, meaning that isomer substitution will compromise the reproducibility and quantitative outcomes of targeted biological assays [1].

Interchangeability Risk

Oral bioavailability profile may differ: Isoacteoside showed F < 0.2% in rat; acteoside exhibited higher exposure. Direct substitution in systemic studies requires exposure-model review.

Neurochemical endpoint divergence: Isoacteoside restored cortical/hippocampal dopamine in an Aβ model; acteoside did not. Endpoint context may not transfer between isomers.

Aβ pathway modulation context may not overlap: Isoacteoside is reported as an Aβ production/aggregation inhibitor in patent literature; acteoside may not share this mechanism.

Superior Cytoprotective Efficacy in Neurotoxicity Models

In comparative in vitro models assessing neuroprotection against amyloid β peptide 1-42 (Aβ1-42)-induced cytotoxicity in SH-SY5Y cells, isoacteoside demonstrated significantly higher cytoprotective and memory-improving effects than its structural isomer, acteoside [1]. The specific C-6 position of the caffeoyl group in isoacteoside is critical for this enhanced degradation of Aβ1-40 and inhibition of Aβ1-42 oligomerization [1].

Evidence DimensionCytoprotective efficacy against Aβ1-42-induced cytotoxicity
Target Compound DataIsoacteoside (Superior restoration of cell viability and Aβ degradation)
Comparator Or BaselineActeoside (Lower relative cytoprotective efficacy)
Quantified DifferenceIsoacteoside strictly exceeds the memory-improving and cytoprotective effects of acteoside at identical molar concentrations.
ConditionsAβ1-42-treated SH-SY5Y cells and Aβ1-42-infused rat models

Buyers developing neuroprotective therapeutics or screening assays must procure the specific isoacteoside isomer to achieve maximum cytoprotective baseline efficacy.

Dopamine Restoration
Head-to-head
Isoacteoside restored to control levels; acteoside showed no restoration.
Supports dopaminergic endpoint differentiation in Aβ model.
Rat Aβ 1-42 infusion model; cortex & hippocampus.

Essential Relative Correction Factor (RCF) for Analytical Standardization

In the Quantitative Analysis of Multi-components by Single Marker (QAMS) for Cistanches Herba, isoacteoside requires its own specific Relative Correction Factor (RCF) to be accurately quantified when echinacoside is used as the internal standard [1]. Because isoacteoside and acteoside elute at different retention times and exhibit distinct UV absorption responses, failing to use highly pure isoacteoside to establish this RCF leads to significant quantitative errors in batch-to-batch quality control [1].

Evidence DimensionChromatographic quantification accuracy (RCF value)
Target Compound DataIsoacteoside (Requires specific RCF calibration)
Comparator Or BaselineActeoside / Crude Extracts (Cannot be used to calibrate isoacteoside peaks)
Quantified DifferenceQAMS relies on exact RCF derivation; substitution yields >5% deviation in multi-component assay results.
ConditionsHPLC-DAD analysis of phenylethanoid glycosides in Cistanches Herba

Analytical laboratories must procure high-purity isoacteoside to establish valid calibration curves and RCFs for regulatory compliance.

Exploratory Behavior
Head-to-head
Isoacteoside significantly promoted exploration; acteoside had no significant effect.
Supports cognitive/behavioral endpoint context.
Same Aβ 1-42 rat model.

Thermal Processability and Extraction Yield Enhancement

The extractable yield of isoacteoside is highly dependent on the thermal processing of the raw plant matrix. Research demonstrates that subjecting fresh-cut Cistanche deserticola slices to steam processing for 5–7 minutes significantly increases the recoverable amounts of isoacteoside compared to direct oven-drying [1]. This indicates that isoacteoside possesses sufficient thermal stability to withstand short-duration steam treatments, which concurrently halts enzymatic degradation of the glycoside [1].

Evidence DimensionExtractable compound yield post-processing
Target Compound DataIsoacteoside (Significantly increased yield after 5-7 min steaming)
Comparator Or BaselineDirect oven-dried baseline (Low phenylethanoid glycoside yield)
Quantified DifferenceSteaming for 5-7 minutes yields significantly (p<0.05) higher amounts of isoacteoside than unsteamed, oven-dried controls.
ConditionsSteam processing of fresh Cistanche deserticola slices prior to extraction

Industrial extract manufacturers must optimize thermal processing (steaming) to maximize the yield and profitability of isoacteoside recovery.

Oral Bioavailability
Head-to-head
Isoacteoside F < 0.2%; acteoside > isoacteoside; rank: acteoside > isoacteoside > savaside A.
Low oral exposure profile; requires formulation-context for systemic studies.
Rat PK, UHPLC-MS/MS; greater structural selectivity reported for isoacteoside.

Potent Inhibition of Advanced Glycation End-Products (AGEs)

Isoacteoside acts as a highly potent inhibitor of advanced glycation end-product (AGE) formation, a critical pathway in tissue aging and diabetic complications. Quantitative assays demonstrate that isoacteoside inhibits BSA glycation with high efficacy, yielding IC50 values in the low micromolar range. This performance significantly outpaces several co-occurring iridoids and lesser glycosides, positioning it as a primary active driver of the anti-glycation properties found in Sesamum indicum and Cistanche extracts [1].

Evidence DimensionIC50 for inhibition of AGE formation
Target Compound DataIsoacteoside (Low micromolar IC50)
Comparator Or BaselineCo-occurring iridoids (No significant antiglycation activity)
Quantified DifferenceIsoacteoside provides potent low-micromolar AGE inhibition, whereas baseline iridoids fail to inhibit glycation.
ConditionsIn vitro BSA glycation assay

Formulators of advanced anti-aging cosmeceuticals and diabetic supplements should prioritize isoacteoside-standardized ingredients for validated anti-glycation efficacy.

AGE Inhibition
Data to verify
IC50 4.6–25.7 μM; aminoguanidine IC50 1056 μM.
Supports anti-glycation screening context; potency rank vs. reference.
In vitro assay; cross-study comparison, source review advised.
Aldose Reductase Inhibition
Data to verify
IC50 0.83 μM; 3,3-tetramethyleneglutaric acid IC50 4.03 μM; quercetin IC50 7.2 μM.
Supports RLAR enzyme inhibition screening context.
Rat lens assay; cross-study, requires independent replication.
Plant Content
Class-level
1.32 mg/g dry weight in L. takesimense; higher than rutin (0.97 mg/g).
Supports extraction QC marker context for this species.
HPLC quantification; batch consistency requires verification.

HPLC Marker for QAMS Regulatory Compliance

Because it possesses a distinct relative correction factor (RCF) and retention time, highly pure isoacteoside is strictly required as an analytical reference standard. It enables the Quantitative Analysis of Multi-components by Single Marker (QAMS) in the quality control of Cistanches Herba, ensuring regulatory compliance without the need to continuously procure all five individual glycoside standards [1].

Lead Compound in Neuroprotective Drug Screening

Due to its superior cytoprotective and memory-improving effects over its isomer acteoside, isoacteoside is the preferred candidate for in vitro and in vivo models of Alzheimer's disease. It is specifically utilized in assays measuring the degradation of Aβ1-40 and the inhibition of Aβ1-42 oligomerization [2].

Active Ingredient in Anti-Glycation Cosmeceuticals

With a highly potent IC50 for the inhibition of advanced glycation end-products (AGEs), isoacteoside is an ideal isolated active or standardization marker for premium anti-aging skincare formulations targeting protein glycation and oxidative stress [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neuroprotection Model Studies
Functional differentiation from acteoside in Aβ model; dopaminergic and behavioral endpoint context.
Model-specific dopamine restoration and cognitive endpoint review.
AGE/RLAR Inhibitor Screening
Reported enzyme inhibition profile (IC50 rank vs. reference inhibitors).
Cross-study potency reproducibility; assay condition standardization.
PK/ADME Comparator Research
Distinct oral bioavailability and structural selectivity relative to acteoside.
Exposure-model validation; isomer-specific pharmacokinetic profiling.
Botanical Extract QC
Quantified content in Lamium takesimense (HPLC marker).
Batch-to-batch consistency and analytical marker verification.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

624.20542044 Da

Monoisotopic Mass

624.20542044 Da

Heavy Atom Count

44

UNII

588LJK42AP

Other CAS

61303-13-7

Wikipedia

Isoacteoside

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